molecular formula C21H19ClN6O2S B2682387 2-chloro-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide CAS No. 1014025-09-2

2-chloro-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

Cat. No. B2682387
CAS RN: 1014025-09-2
M. Wt: 454.93
InChI Key: QHHWFDBBPBLMDN-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyridazine ring, an amine group, a benzene ring, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridazine rings suggests that the compound may have a planar structure in these regions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar sulfonamide group could influence the compound’s solubility in water .

Scientific Research Applications

Antimycobacterial Activity

Certain imidazole-based compounds have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds could contribute to the development of novel antitubercular drugs .

Ulcerogenic Activity

Imidazole derivatives have been explored for their effects on ulcer formation. Understanding their impact on gastric mucosa could lead to novel treatments for ulcers.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some sulfonamides are known to cause allergic reactions in some individuals .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of preliminary studies .

properties

IUPAC Name

2-chloro-N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN6O2S/c1-14-13-15(2)28(26-14)21-12-11-20(24-25-21)23-16-7-9-17(10-8-16)27-31(29,30)19-6-4-3-5-18(19)22/h3-13,27H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHWFDBBPBLMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide

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